

Celastrol as a potential therapeutic agent

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Compound of Interest

Compound Name: Wilforol A

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An In-depth Technical Guide to Celastrol as a Potential Therapeutic Agent

Introduction

Celastrol is a potent pentacyclic triterpenoid quinone methide extracted from the roots of the "Thunder God Vine" (*Tripterygium wilfordii*), a plant used for centuries in traditional Chinese medicine to treat a variety of inflammatory and autoimmune conditions.[1][2][3] Extensive preclinical research has identified Celastrol as a highly promising bioactive compound with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1][4] Its therapeutic potential stems from its ability to modulate numerous critical cell signaling pathways simultaneously, making it a molecule of significant interest for drug development professionals.[1][5] This guide provides a technical overview of Celastrol's mechanisms of action, summarizes key quantitative data, details common experimental protocols, and visualizes its complex interactions within cellular networks.

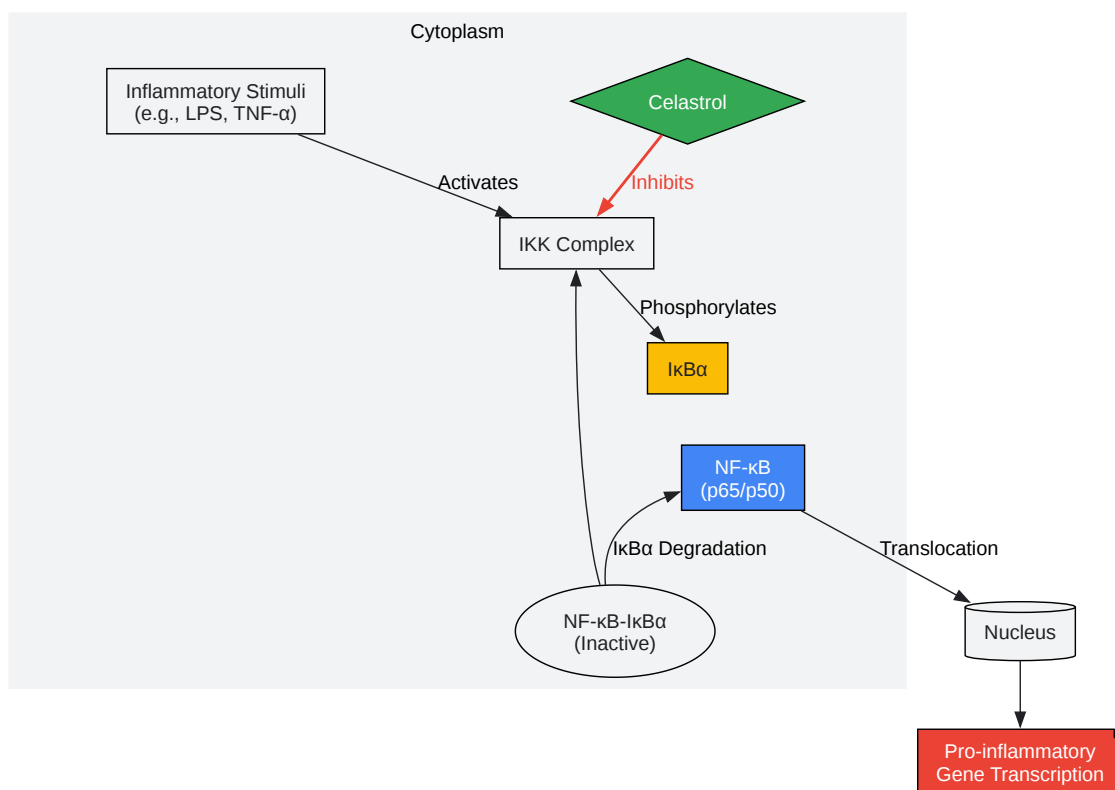
Mechanisms of Action and Core Signaling Pathways

Celastrol exerts its pleiotropic effects by targeting multiple nodes within intricate cellular signaling networks.[1] Its activity is not limited to a single receptor or enzyme but rather involves the modulation of several key pathways central to the pathology of chronic diseases.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway is a cornerstone of inflammatory responses.[1] Celastrol is a potent inhibitor of this pathway.[6] It

has been shown to target and block the activity of I κ B kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein I κ B α .^{[1][7]} This action sequesters the NF- κ B complex in the cytoplasm, blocking its nuclear translocation and preventing the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.^{[1][6][7]}



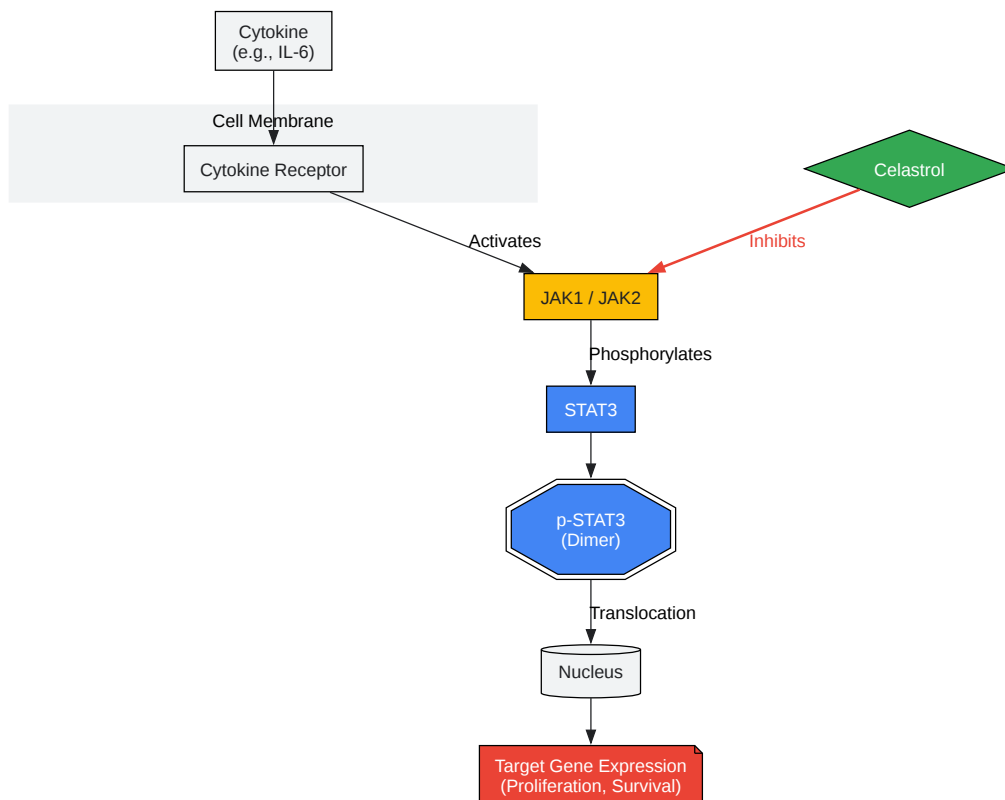
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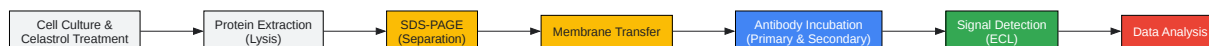
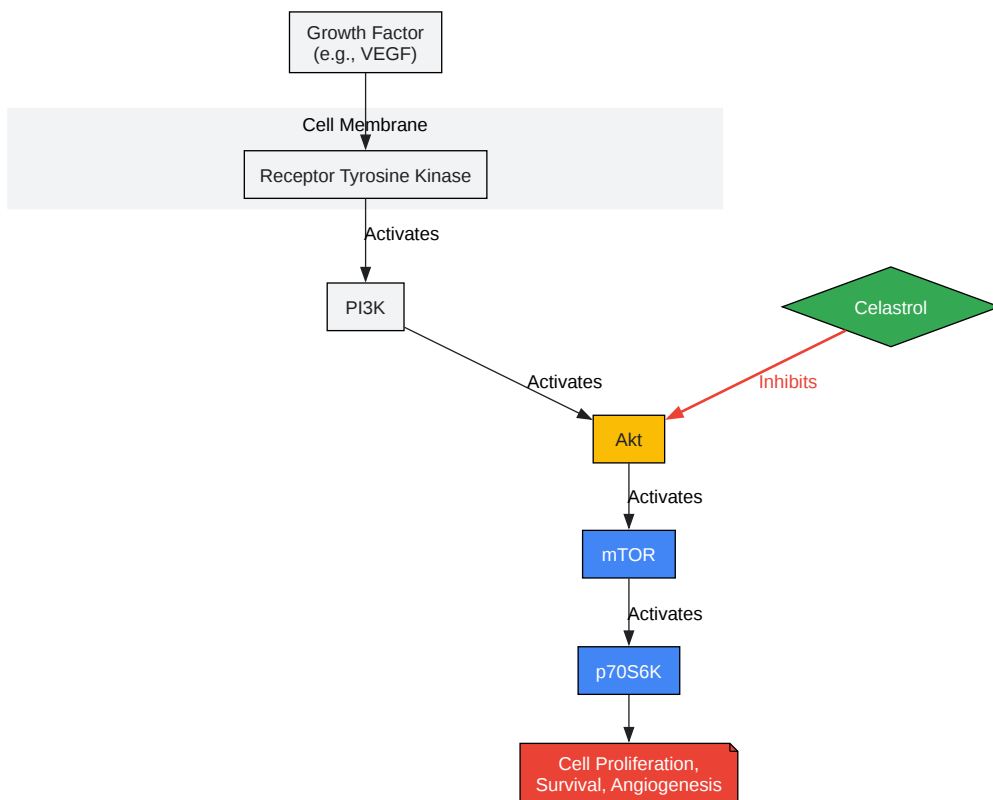
Celastrol inhibits the NF- κ B signaling pathway.

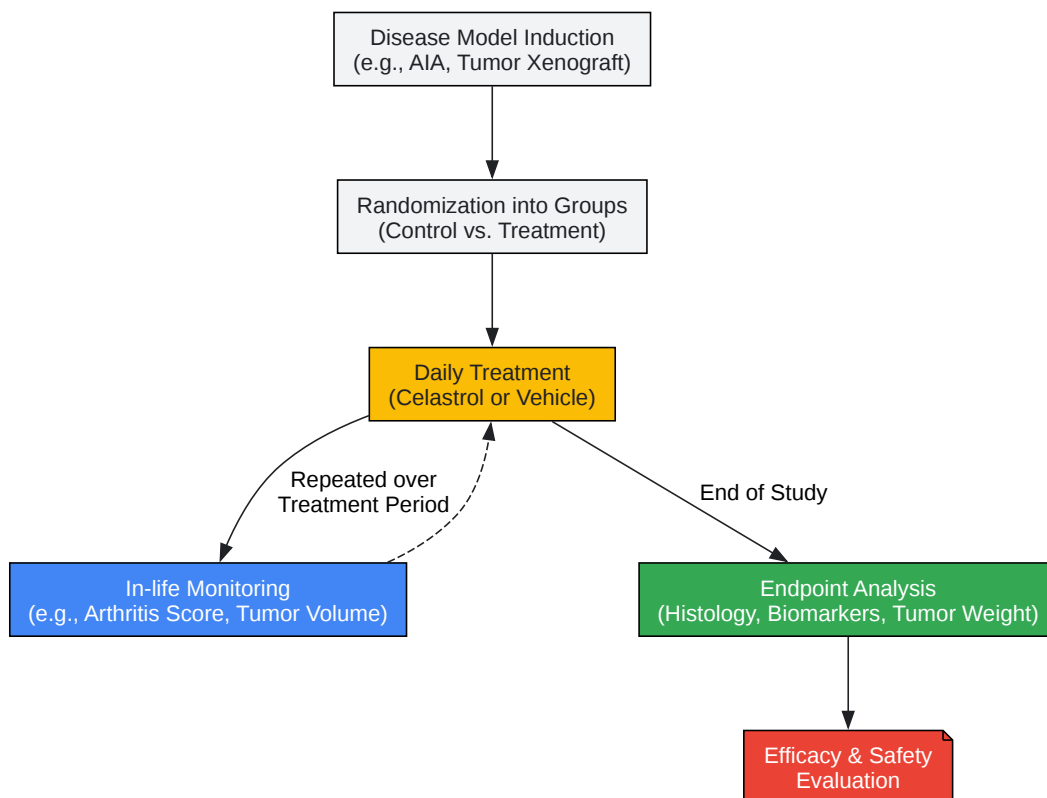
Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Celastrol has been demonstrated to inhibit this pathway, primarily by suppressing the activation of upstream kinases JAK1 and JAK2.^[1] This leads to reduced phosphorylation and activation of STAT3, a transcription factor frequently overactive in various

cancers and inflammatory diseases.[1][8] By targeting the JAK/STAT3 axis, Celastrol can inhibit cell proliferation, migration, and invasion.[7][8]







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